molecular formula C13H13N3O4 B4906851 N-((ACRYLOYLAMINO)(3-NITROPHENYL)METHYL)ACRYLAMIDE CAS No. 303061-64-5

N-((ACRYLOYLAMINO)(3-NITROPHENYL)METHYL)ACRYLAMIDE

Cat. No.: B4906851
CAS No.: 303061-64-5
M. Wt: 275.26 g/mol
InChI Key: JNHDBJCXXGQODI-UHFFFAOYSA-N
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Description

N-((ACRYLOYLAMINO)(3-NITROPHENYL)METHYL)ACRYLAMIDE is a chemical compound with the molecular formula C13H13N3O4 and a molecular weight of 275.266 g/mol . This compound is characterized by the presence of an acrylamide group and a nitrophenyl group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((ACRYLOYLAMINO)(3-NITROPHENYL)METHYL)ACRYLAMIDE typically involves the reaction of acryloyl chloride with 3-nitroaniline in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then reacted with acrylamide to yield the final product . The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors with precise temperature and pressure control to ensure high yield and purity of the product. The final product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-((ACRYLOYLAMINO)(3-NITROPHENYL)METHYL)ACRYLAMIDE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-((ACRYLOYLAMINO)(3-NITROPHENYL)METHYL)ACRYLAMIDE has a wide range of applications in scientific research, including:

    Chemistry: Used as a monomer in the synthesis of polymers and copolymers with specific properties.

    Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-((ACRYLOYLAMINO)(3-NITROPHENYL)METHYL)ACRYLAMIDE involves its interaction with specific molecular targets and pathways. The acrylamide group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition or modification of their activity. The nitrophenyl group can participate in redox reactions, affecting cellular oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((ACRYLOYLAMINO)(3-NITROPHENYL)METHYL)ACRYLAMIDE is unique due to the presence of both an acrylamide and a nitrophenyl group, which allows it to participate in a wide range of chemical reactions and applications. Its ability to undergo both oxidation and substitution reactions makes it a versatile compound in synthetic chemistry .

Properties

IUPAC Name

N-[(3-nitrophenyl)-(prop-2-enoylamino)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O4/c1-3-11(17)14-13(15-12(18)4-2)9-6-5-7-10(8-9)16(19)20/h3-8,13H,1-2H2,(H,14,17)(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNHDBJCXXGQODI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC(C1=CC(=CC=C1)[N+](=O)[O-])NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303061-64-5
Record name N-((ACRYLOYLAMINO)(3-NITROPHENYL)METHYL)ACRYLAMIDE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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